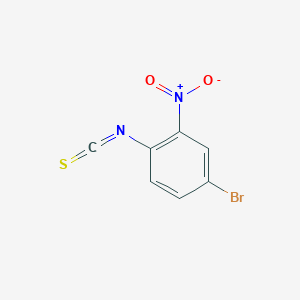
4-Bromo-2-nitrophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrN2O2S and a molecular weight of 259.08 g/mol This compound is characterized by the presence of a bromine atom, a nitro group, and an isothiocyanate functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2-nitroaniline with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. A common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation: The bromine atom can participate in oxidative reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Various oxidized products: Depending on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-2-nitrophenyl Isothiocyanate is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of thioureas and other derivatives.
Biology: In the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Lacks the bromine and nitro groups, making it less reactive in certain contexts.
4-Nitrophenyl Isothiocyanate: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-4-nitrophenyl Isothiocyanate: An isomer with different positioning of the bromine and nitro groups, leading to different reactivity patterns
Uniqueness: 4-Bromo-2-nitrophenyl Isothiocyanate is unique due to the combined presence of bromine, nitro, and isothiocyanate groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H3BrN2O2S |
|---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
4-bromo-1-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H |
InChI Key |
WVFJDBAYDDYPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


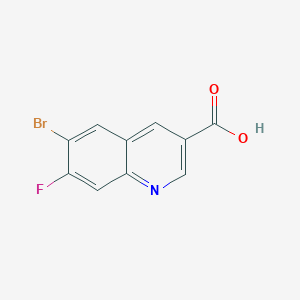
![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
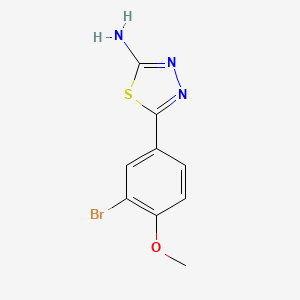
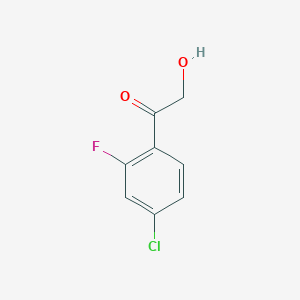
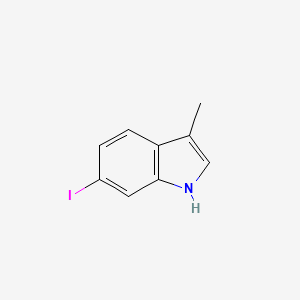
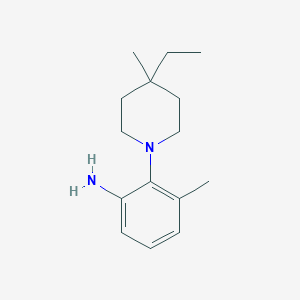
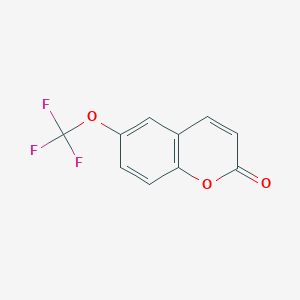
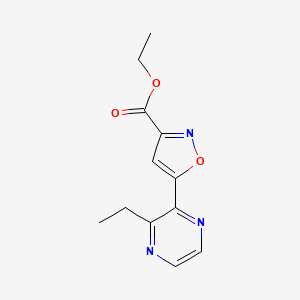
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
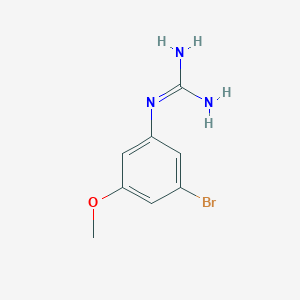
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
